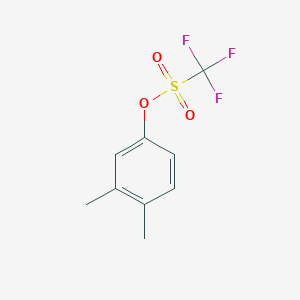![molecular formula C15H19N3O3S2 B14260044 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 156881-71-9](/img/structure/B14260044.png)
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure with bis(propan-2-yl)sulfanyl and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Bis(propan-2-yl)sulfanyl Groups: This step involves the reaction of the benzotriazinone core with propan-2-yl thiol in the presence of a suitable catalyst.
Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can also occur, potentially affecting the benzotriazinone core.
Substitution: The acetyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzotriazinone derivatives.
Substitution Products: Various acetyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-({Bis[(methyl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
- 3-({Bis[(ethyl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of bis(propan-2-yl)sulfanyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
156881-71-9 |
|---|---|
Molecular Formula |
C15H19N3O3S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) 2,2-bis(propan-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C15H19N3O3S2/c1-9(2)22-15(23-10(3)4)14(20)21-18-13(19)11-7-5-6-8-12(11)16-17-18/h5-10,15H,1-4H3 |
InChI Key |
ZEVBYCCNDWNQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


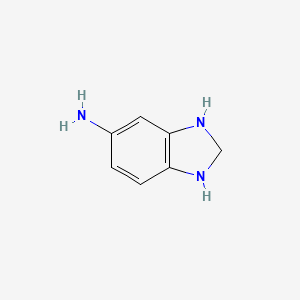
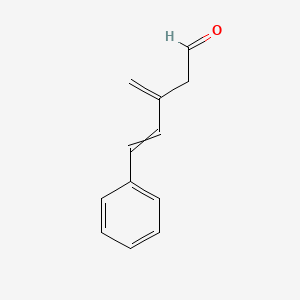
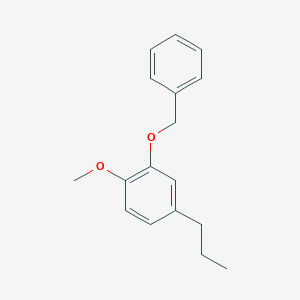



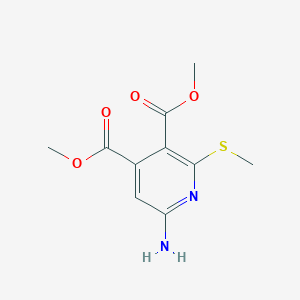
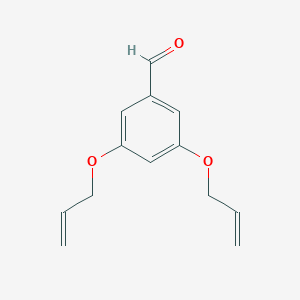
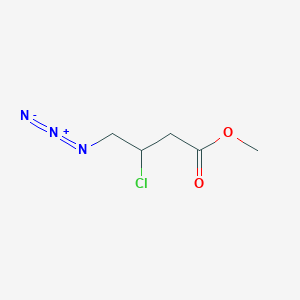

![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

